molecular formula C10H9Br3O B14736617 1,3,4-Tribromo-4-phenylbutan-2-one CAS No. 5336-39-0

1,3,4-Tribromo-4-phenylbutan-2-one

Cat. No.: B14736617
CAS No.: 5336-39-0
M. Wt: 384.89 g/mol
InChI Key: ZCLSLWPGIJDTTO-UHFFFAOYSA-N
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Description

1,3,4-Tribromo-4-phenylbutan-2-one is an organic compound with the molecular formula C10H9Br3O It is a brominated derivative of phenylbutanone, characterized by the presence of three bromine atoms and a phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Tribromo-4-phenylbutan-2-one can be synthesized through the bromination of 4-phenylbutan-2-one. The process involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired positions on the butanone backbone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through techniques such as recrystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Tribromo-4-phenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,4-Tribromo-4-phenylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4-tribromo-4-phenylbutan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of bromine atoms, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds. The exact molecular pathways and targets depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

1,3,4-Tribromo-4-phenylbutan-2-one can be compared with other brominated phenylbutanones and related compounds:

This compound stands out due to its unique combination of three bromine atoms and a phenyl group, which imparts distinct chemical properties and reactivity compared to its analogues.

Properties

CAS No.

5336-39-0

Molecular Formula

C10H9Br3O

Molecular Weight

384.89 g/mol

IUPAC Name

1,3,4-tribromo-4-phenylbutan-2-one

InChI

InChI=1S/C10H9Br3O/c11-6-8(14)10(13)9(12)7-4-2-1-3-5-7/h1-5,9-10H,6H2

InChI Key

ZCLSLWPGIJDTTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)CBr)Br)Br

Origin of Product

United States

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